N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941980-54-7
VCID: VC4231449
InChI: InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-20(28)11-18-12-31-22(26-18)32-13-21(29)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C22H22N4O4S2
Molecular Weight: 470.56

N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 941980-54-7

Cat. No.: VC4231449

Molecular Formula: C22H22N4O4S2

Molecular Weight: 470.56

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide - 941980-54-7

Specification

CAS No. 941980-54-7
Molecular Formula C22H22N4O4S2
Molecular Weight 470.56
IUPAC Name N-(3-acetamidophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-20(28)11-18-12-31-22(26-18)32-13-21(29)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Standard InChI Key NFWQDLYHYUTQRN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC

Introduction

N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring, an acetamide group, and a methoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its components.

  • Molecular Weight: Approximately 469.62 g/mol.

Structural Components

  • Thiazole Ring: Known for its diverse biological activities.

  • Acetamide Group: Contributes to the compound's reactivity and potential biological interactions.

  • Methoxyphenyl Moiety: Enhances the compound's aromatic characteristics and biological activity.

InChI Key and SMILES

  • InChI Key: JLOODLPDAGVXKF-UHFFFAOYSA-N (for a similar compound; exact key not provided in the search results).

  • SMILES: Not explicitly provided for this compound, but it would encode the molecular structure for computational analysis.

Synthesis and Chemical Reactions

The synthesis of N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves multi-step organic reactions. Key steps include:

  • Reaction Conditions: Temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.

  • Functional Groups: The compound undergoes reactions typical for thiazole and amide functionalities, which are vital for modifying its pharmacological properties.

Mechanism of Action

The compound's mechanism of action primarily involves interactions with biological targets such as enzymes or receptors involved in disease processes. Experimental data supporting these mechanisms are derived from in vitro assays demonstrating effects on cell viability and enzyme activity.

Potential Applications

  • Medicinal Chemistry: Potential applications in fields requiring anticancer and antimicrobial activities.

  • Pharmacological Studies: Further research is needed to fully explore its pharmacological properties and potential therapeutic uses.

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